molecular formula C19H22N6O3 B2491837 N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 863019-96-9

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2491837
CAS No.: 863019-96-9
M. Wt: 382.424
InChI Key: IFYJSGNTCIVEQA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with a molecular formula of C19H22N6O3 and a molecular weight of 382.4164 . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves multiple steps. One common synthetic route includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of ethylene glycol. This is followed by the construction of the triazole ring through diazotization with a green and safer reagent such as Resin-NO2 in a water and acetonitrile mixture . Industrial production methods often optimize each reaction stage to ensure scalability and safety, focusing on parameters like temperature control and reagent addition patterns .

Chemical Reactions Analysis

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound interacts with specific molecular targets and pathways, making it effective in selectively targeting tumor cells .

Comparison with Similar Compounds

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can be compared with other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-2-28-15-9-7-14(8-10-15)25-18-17(22-23-25)19(27)24(12-20-18)11-16(26)21-13-5-3-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYJSGNTCIVEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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